molecular formula C21H30N4O6S B2521598 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1191420-97-9

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2521598
CAS No.: 1191420-97-9
M. Wt: 466.55
InChI Key: NHIATKZHLSGCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C21H30N4O6S and its molecular weight is 466.55. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

Research has demonstrated the use of ketonic Mannich bases derived from acetylthiophene as starting materials in various alkylation and ring closure reactions. These processes aim to produce a structurally diverse library of compounds, including dithiocarbamates, thioethers, and monocyclic NH-azoles. Such methodologies are crucial for generating novel compounds with potential biological activities and for exploring the reactivity patterns of different functional groups (Roman, 2013).

Synthesis and Transformations for Heterocyclic Compounds

Another study focused on the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, showcasing its utility in generating fused pyridones, pyrimidones, and pyranones through reactions with ambident 1,3- nucleophiles. This highlights the compound's versatility as a reagent for constructing complex heterocyclic systems with potential pharmacological applications (Baš et al., 2001).

Exploration of 1,2,4-Triazole Derivatives

The study on 1,2,4-triazole derivatives as potential anti-inflammatory agents demonstrates the therapeutic potential of structurally novel triazole compounds. By synthesizing 4-aryl/alkyl-5-(1-phenoxyethyl)-3-[N-(substituted)acetamido]thio-4H-1,2,4-triazole derivatives, researchers have opened new avenues for developing anti-inflammatory medications with improved efficacy and reduced side effects (Turan-Zitouni et al., 2007).

Neuropharmacological Evaluation of Isoxazoline Derivatives

Investigations into the neuropharmacological effects of new isoxazoline derivatives have shown significant antidepressant and anti-anxiety activities. The synthesis of these derivatives and their subsequent evaluation for these activities underscore the potential of these compounds in the treatment of neurological disorders. This research indicates the broader applicability of such chemical frameworks in medicinal chemistry (Kumar, 2013).

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[(2-methylphenoxy)methyl]-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6S/c1-11(2)24-16(10-30-14-8-6-5-7-12(14)3)23-25(21(24)32)20-17(22-13(4)27)19(29)18(28)15(9-26)31-20/h5-8,11,15,17-20,26,28-29H,9-10H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIATKZHLSGCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN(C(=S)N2C(C)C)C3C(C(C(C(O3)CO)O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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